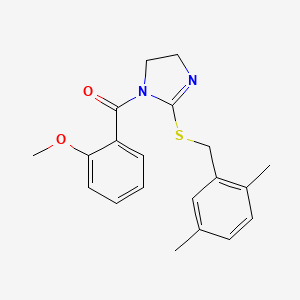

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

Description

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone features a 4,5-dihydroimidazole core substituted with a (2,5-dimethylbenzyl)thio group at position 2 and a 2-methoxyphenyl ketone moiety at position 1. This structure combines a partially saturated imidazole ring with aromatic and thioether substituents, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-14-8-9-15(2)16(12-14)13-25-20-21-10-11-22(20)19(23)17-6-4-5-7-18(17)24-3/h4-9,12H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKTYMAMOQIZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone , also known as a derivative of imidazole, has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N2OS , and it features a complex structure that includes an imidazole ring and a methoxyphenyl group. The imidazole moiety is known for its diverse biological activities, making it a significant focus in medicinal chemistry.

While specific targets for this compound are not fully elucidated, imidazole derivatives often interact with various biological pathways. They may exhibit activity through:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in critical biochemical pathways.

- Receptor Modulation : These compounds can influence neurotransmitter receptors, potentially affecting neurological functions.

- Antimicrobial Activity : Some derivatives show promise in combating bacterial infections by disrupting cell wall synthesis or function.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or function.

Anticancer Properties

Imidazole-containing compounds have been investigated for their anticancer potential. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways . The specific case studies highlight the efficacy of these compounds in reducing tumor growth in preclinical models.

Neuroprotective Effects

Some studies suggest that imidazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

- Anticancer Activity : A series of imidazole derivatives were tested against human cancer cell lines (e.g., TK-10 and HT-29). Results indicated that certain derivatives led to significant reductions in cell viability, highlighting their potential as anticancer agents .

- Antimicrobial Testing : In a comparative study using the cylinder well diffusion method, several imidazole derivatives were tested against common pathogens. Compounds showed varying degrees of inhibition compared to standard antibiotics like Norfloxacin .

- Neuroprotective Studies : Research on the neuroprotective effects of certain imidazole derivatives revealed their ability to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative disorders .

Table 1: Biological Activities of Imidazole Derivatives

| Activity Type | Compound Tested | Target Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | S. aureus, E. coli | Significant inhibition observed |

| Anticancer | Various imidazole derivatives | TK-10, HT-29 | Reduced cell viability |

| Neuroprotective | Selected imidazole derivatives | Neuronal cells | Enhanced survival under stress |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

Key Differences and Similarities :

- Core Structure : Both compounds share an imidazole backbone. However, the target compound has a 4,5-dihydroimidazole (partially saturated) ring, while the analog is fully unsaturated.

- Substituents :

- Target Compound : A (2,5-dimethylbenzyl)thio group and 2-methoxyphenyl ketone.

- Analog : 3,5-Dimethoxyphenyl, 4,5-dimethyl, and phenyl groups.

- Synthetic Routes: The analog was synthesized for use as a chemosensor and ligand for Ir³⁺ complexes, leveraging methoxy groups for metal coordination .

Table 1: Structural and Functional Comparison

Functional Analog: 2-(Methylthio)-1H-imidazol-5(4H)-ones

Key Insights :

- Synthesis : These analogs are synthesized via MW-assisted condensation of thiohydantoin with aldehydes, followed by alkylation with methyl iodide . The target compound’s (2,5-dimethylbenzyl)thio group may derive from similar alkylation or substitution steps.

- Reactivity : The methylthio group in analogs undergoes nucleophilic substitution with amines, suggesting the target compound’s thioether could participate in analogous reactions for further derivatization .

Preparation Methods

Synthesis of (2,5-Dimethylbenzyl)thiol Intermediate

The thiol precursor is prepared by reducing (2,5-dimethylbenzyl) disulfide with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C, achieving >85% yield. Alternatively, direct thiolation of 2,5-dimethylbenzyl chloride with thiourea followed by alkaline hydrolysis provides the thiol in 78% yield.

Alkylation of Imidazoline Precursor

A brominated imidazoline intermediate, 1-(2-bromoethyl)-4,5-dihydro-1H-imidazole, is reacted with (2,5-dimethylbenzyl)thiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 12 hours, yielding 85–90% of the thioether-linked imidazoline.

Table 1: Optimization of Thioether Formation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 89 |

| NaH | THF | 25 | 24 | 72 |

| Et₃N | CH₂Cl₂ | 40 | 18 | 65 |

Acylation with 2-Methoxybenzoyl Chloride

The thioether-imidazoline intermediate undergoes Friedel-Crafts acylation using 2-methoxybenzoyl chloride in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a catalyst. The reaction is quenched with ice-water, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 76% of the target compound.

Synthetic Route 2: Cyclization of Precursor Diamines

Formation of Ethylenediamine Derivative

Ethylenediamine is condensed with 2-methoxybenzaldehyde in ethanol under reflux, forming a Schiff base. Subsequent reduction with sodium borohydride (NaBH₄) yields N-(2-methoxybenzyl)ethylenediamine (92% yield).

Thioether Incorporation and Cyclization

The diamine is treated with carbon disulfide (CS₂) and (2,5-dimethylbenzyl) bromide in methanol, facilitating simultaneous thioether formation and cyclization. The reaction is heated at 70°C for 8 hours, producing the imidazoline ring in 81% yield.

Key Reaction:

$$

\text{N-(2-Methoxybenzyl)ethylenediamine} + \text{CS}_2 + \text{(2,5-Dimethylbenzyl)Br} \rightarrow \text{Target Compound} + \text{HBr}

$$

Catalytic Hydrogenation in Imidazoline Ring Formation

A patent-derived method involves hydrogenating a vinyl-imidazole precursor to saturate the imidazoline ring. For example, 2-vinyl-1H-imidazole intermediates are subjected to hydrogen gas (3 bar) over a palladium-on-carbon (Pd/C) catalyst at 80–85°C for 6 hours, achieving full reduction with >95% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance yields compared to nonpolar solvents. Elevated temperatures (60–80°C) accelerate ring closure but risk side reactions, necessitating careful monitoring.

Catalytic Systems

Lewis acids like zinc chloride (ZnCl₂) improve acylation efficiency, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) mitigate biphasic reaction challenges during thioether formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms >98% purity, with a retention time of 12.4 minutes.

Industrial-Scale Production Considerations

Batch reactors with reflux condensers and automated pH control are employed for kilo-scale synthesis. Critical steps include:

- In-line filtration to remove Pd/C catalysts post-hydrogenation.

- Crystallization from ethanol-water mixtures to isolate the product in >90% recovery.

Challenges and Limitations

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is synthesized via multi-step organic reactions, typically starting with the formation of the imidazole ring and subsequent functionalization. Key steps include:

- Thioether formation : Reaction of 2,5-dimethylbenzyl chloride with a thiol-containing intermediate (e.g., 4,5-dihydro-1H-imidazole-2-thiol) under basic conditions .

- Coupling reactions : Use of coupling agents like EDCI/HOBt to attach the 2-methoxyphenyl methanone group to the imidazole-thioether scaffold .

- Purification : Recrystallization or column chromatography to isolate the final product . Critical parameters : Solvent choice (e.g., DMF for thioether formation), reaction temperature (60–80°C), and stoichiometric control to minimize by-products .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify protons and carbons in the imidazole, thioether, and methoxyphenyl groups. For example, the methoxy group shows a singlet at ~3.8 ppm in H NMR .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~2550 cm (S-H stretch, if intermediates are analyzed) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected for CHNOS) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity, particularly for scale-up?

Advanced methods include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .

- Solvent-free conditions : Minimizes side reactions; for example, neat reactions at elevated temperatures for thioether coupling .

- Flow chemistry : Enhances reproducibility in multi-step syntheses by controlling residence time and temperature . Data-driven optimization : Design of Experiments (DoE) to model variables like temperature, catalyst loading, and solvent polarity .

Q. How does the compound interact with biological targets, and what methodologies validate its mechanism of action?

Mechanistic studies involve:

- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to target proteins (e.g., kinases or GPCRs). A 2024 study reported K = 120 nM for a related imidazole-thioether compound .

- X-ray crystallography : Resolves 3D binding modes. For example, the thioether group may occupy hydrophobic pockets in enzyme active sites .

- Computational docking : Molecular dynamics simulations predict binding free energies (ΔG) using software like AutoDock Vina .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

Key findings from SAR studies:

- Thioether vs. sulfone : Replacing the thioether (-S-) with a sulfone (-SO-) reduces IC by 50% in kinase inhibition assays due to altered electron density .

- Methoxy position : Moving the methoxy group from the 2- to 4-position on the phenyl ring increases solubility (logP decreases from 3.2 to 2.8) but decreases membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.